2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide
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Description
The compound “2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide” is a complex organic molecule. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known for their wide range of therapeutic properties and diverse applications in medicinal chemistry .
Scientific Research Applications
Structural Analysis and Conformation
Compounds similar to 2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide have been analyzed for their crystal structures, revealing detailed insights into their molecular conformations. For instance, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have shown that these compounds exhibit a folded conformation about specific atoms, with intramolecular hydrogen bonds stabilizing this folded structure. Such analyses are crucial for understanding the compound's interaction potentials and stability (Subasri et al., 2016; Subasri et al., 2017).
Synthesis and Radiolabeling for Imaging
The synthesis of pyrimidineacetamides, especially those designed for radiolabeling, highlights the potential of these compounds in medical imaging. For example, compounds within this class have been synthesized and radiolabeled for positron emission tomography (PET) imaging, targeting specific proteins like the translocator protein (18 kDa). This application underscores the utility of such compounds in biomedical research and diagnostics (Dollé et al., 2008).
Antimicrobial Activity
Research on pyrimidine-triazole derivatives has explored their potential antimicrobial activities. These studies provide a foundation for developing new antimicrobial agents, showing that certain pyrimidine-based compounds can effectively inhibit bacterial and fungal growth. This aspect is particularly relevant in the search for new treatments against resistant microbial strains (Majithiya & Bheshdadia, 2022).
As Precursors for Heterocyclic Compounds
The chemical versatility of pyrimidine-based compounds allows for their use as precursors in synthesizing a wide array of heterocyclic compounds. These synthetic pathways enable the creation of novel molecules with potential pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties (Abu‐Hashem et al., 2020; Chandrashekaraiah et al., 2014).
Potential in Drug Discovery
Further investigations into the structure-activity relationships of pyrimidine-based compounds, including quantum chemical insights, NBO analysis, and molecular docking studies, suggest their potential in drug discovery. These studies often focus on the compounds' interactions with biological targets, offering insights into designing more effective therapeutic agents (Mary et al., 2020).
properties
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S2/c1-12-6-4-7-13(10-12)22-15(27)11-31-19-16-18(25(2)21(29)26(3)20(16)28)23-17(24-19)14-8-5-9-30-14/h4-10H,11H2,1-3H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPHFRVRWWMFMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide |
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